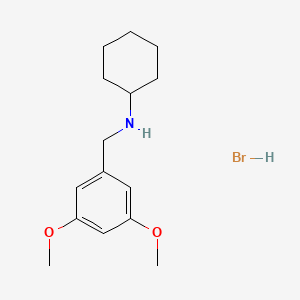

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C15H23NO2.BrH. It is known for its unique structure, which includes a cyclohexanamine backbone substituted with a 3,5-dimethoxybenzyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of cyclohexanamine with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

化学反应分析

Types of Reactions

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major product depends on the nucleophile used in the reaction.

科学研究应用

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

作用机制

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide

- N-(3,5-dimethoxyphenethyl)cyclohexanamine hydrobromide

- N-(3,5-dimethoxybenzyl)cyclohexylamine hydrobromide

Uniqueness

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of structure-activity relationships and the development of new therapeutic agents.

生物活性

N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H23NO2·HBr

- Molecular Weight : 330.27 g/mol

The compound features a cyclohexanamine core with a 3,5-dimethoxybenzyl substituent, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Its structural characteristics allow it to bind effectively to specific molecular targets, influencing their activity.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit anticholinesterase properties, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. For instance, studies have shown that certain analogs demonstrate significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating potent activity against this enzyme .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit various cancer cell lines, suggesting a possible role in cancer therapy. For example, compounds with similar structures have shown GI50 values as low as 0.1 μM against melanoma and other cancers .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to significantly reduce neuronal cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent.

常见问题

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethoxybenzyl)cyclohexanamine hydrobromide?

Basic

The synthesis typically involves two key steps: (1) preparation of the 3,5-dimethoxybenzyl bromide precursor and (2) its reaction with cyclohexanamine, followed by hydrobromide salt formation. For the bromide precursor, bromination of 3,5-dimethoxybenzyl alcohol using HBr (40% w/w) under reflux conditions yields 3,5-dimethoxybenzyl bromide in high purity . Alternatively, phosphorus tribromide (PBr₃) at −10°C can be used for bromination, followed by silica gel chromatography and recrystallization . Subsequent nucleophilic substitution with cyclohexanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) forms the amine intermediate. Final hydrobromide salt formation is achieved via acid-base reaction with HBr gas or aqueous HBr.

Q. How can researchers validate the structural integrity of this compound?

Basic

Characterization requires a multi-technique approach:

- 1H/13C NMR : Confirm the presence of the cyclohexanamine moiety (δ ~1.2–2.5 ppm for cyclohexyl protons) and 3,5-dimethoxybenzyl group (δ ~3.7–3.8 ppm for methoxy protons, aromatic protons at δ ~6.3–6.5 ppm) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures of analogous methoxybenzyl bromides to confirm crystallinity and phase purity .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for the free base and [M-Br]+ for the salt).

Q. What advanced techniques resolve discrepancies in crystallographic data for methoxybenzyl derivatives?

Advanced

Structural inconsistencies (e.g., unit cell parameters or molecular conformations) may arise due to polymorphism or solvent inclusion. To address this:

- Direct-Space Genetic Algorithm (GA) : Optimize structural models against PXRD data to refine atomic positions and occupancy factors .

- Variable-Temperature XRD : Assess thermal stability and phase transitions. For example, 3,5-dimethoxybenzyl bromide exhibits a monoclinic lattice (space group P2₁/c) at room temperature, but dynamic changes may occur under thermal stress .

- DFT Calculations : Compare experimental vibrational spectra (Raman/FTIR) with computed spectra to validate hydrogen bonding or torsional angles in the crystal lattice .

Q. How can researchers assess the biological activity of this compound in neuropharmacological studies?

Advanced

The compound’s structural similarity to bioactive amines (e.g., serotonin analogs) suggests potential CNS activity. Methodological approaches include:

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂A).

- In Vitro Functional Assays : Measure cAMP modulation in HEK293 cells expressing trace amine-associated receptor 1 (TAAR1).

- Metabolic Stability : Use liver microsomes to evaluate susceptibility to CYP450-mediated demethylation (e.g., via LC-MS/MS analysis of 3,5-dihydroxy metabolites) .

Q. How should researchers address contradictions in NMR data for methoxybenzyl-substituted amines?

Advanced

Discrepancies in chemical shifts (e.g., methoxy proton δ values) may arise from solvent polarity, pH, or counterion effects. Mitigation strategies:

- Standardized Solvent Systems : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with controlled water content.

- pH Titration Studies : Analyze chemical shift dependence on protonation state (e.g., free base vs. hydrobromide salt).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of methoxy groups to aromatic protons .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in TAAR1 or 5-HT receptors. Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.

- QSAR Modeling : Coramine substituent effects (e.g., methoxy vs. ethoxy) with logP and polar surface area to predict blood-brain barrier permeability.

Q. How does the hydrobromide counterion influence the compound’s stability under storage conditions?

Advanced

Hydrobromide salts generally exhibit higher hygroscopicity than hydrochlorides. Stability protocols:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products (e.g., free amine or demethylated analogs).

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C to optimize storage conditions (e.g., desiccated vs. ambient).

Q. What synthetic modifications enhance the compound’s metabolic stability?

Advanced

- Demethylation Resistance : Replace methoxy groups with trifluoromethoxy (-OCF₃) or methylsulfonyl (-SO₂CH₃) groups to block CYP450-mediated oxidation .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -OCD₃) to slow metabolic clearance while retaining pharmacophore geometry .

属性

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.BrH/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDOBFMZOWVOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2CCCCC2)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。